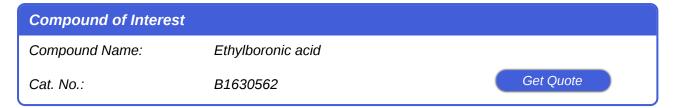


Ethylboronic Acid: A Versatile Tool in Modern Research and Drug Discovery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylboronic acid, a seemingly simple organoboron compound, has emerged as a powerful and versatile reagent in a multitude of research applications, spanning from fundamental organic synthesis to the development of sophisticated biomedical tools. Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned it as a cornerstone in fields like cross-coupling reactions, protecting group chemistry, bioconjugation, and the design of advanced sensors. This technical guide provides a comprehensive overview of the core applications of ethylboronic acid, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its adoption and exploration in the laboratory.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura cross-coupling reaction stands as one of the most significant advancements in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. **Ethylboronic acid** serves as a readily available and effective coupling partner in these palladium-catalyzed reactions, facilitating the synthesis of a wide array of ethyl-substituted aromatic and heteroaromatic compounds, which are prevalent scaffolds in pharmaceuticals and materials science.

Quantitative Data for Suzuki-Miyaura Coupling



Entry	Aryl Halide	Catalyst	Base	Solvent	Yield (%)
1	4- Bromoanisole	Pd(PPh₃)₄	K ₂ CO ₃	Toluene/H₂O	92
2	1-lodo-4- nitrobenzene	Pd(dppf)Cl ₂	CS2CO3	Dioxane	88
3	2- Chloropyridin e	Pd₂(dba)₃ / SPhos	K3PO4	Toluene	75

Experimental Protocol: Suzuki-Miyaura Coupling of Ethylboronic Acid with 4-Bromoanisole

Materials:

- Ethylboronic acid (1.2 mmol)
- 4-Bromoanisole (1.0 mmol)
- Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)
- Triphenylphosphine (PPh₃, 0.08 mmol)
- Potassium carbonate (K₂CO₃, 2.0 mmol)
- Toluene (5 mL)
- Water (1 mL)
- Nitrogen or Argon gas supply
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- · Magnetic stirrer and heating mantle

Procedure:

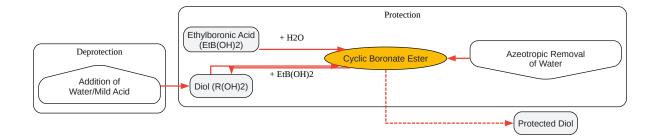


- To a 25 mL round-bottom flask, add 4-bromoanisole (1.0 mmol), **ethylboronic acid** (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
- Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
- Add toluene (5 mL) and water (1 mL) to the flask.
- Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer.
- Extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-ethylanisole.

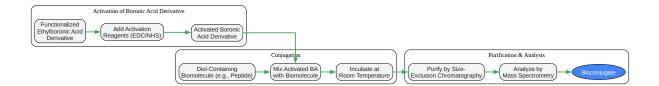
Experimental Workflow for Suzuki-Miyaura Coupling



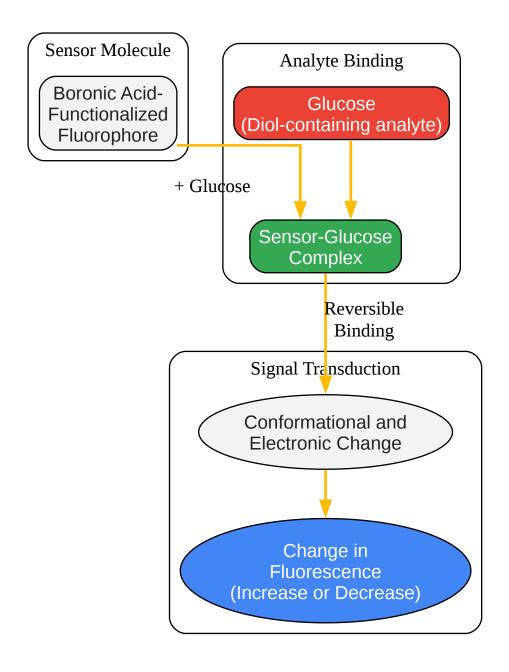












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